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molecular formula C12H23NO2 B8731516 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid

1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid

Cat. No. B8731516
M. Wt: 213.32 g/mol
InChI Key: XKIHBTCFABIZQB-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

Lithium hydroxide monohydrate (1.37 g, 32.6 mmol) was added to a solution of 1-(3,3-dimethyl-butyl)-piperidine-4-carboxylic acid ethyl ester from Example E15.1 (7.16 g, 29.7 mmol) in THF (50 ml) and water (5 ml). The mixture was stirred at room temperature for 18 h then concentrated in vacuo. The residue was purified by flash chromatography on silica gel through an isolute (eluant; 90% dichloromethane:9% methanol:1% acetic acid) to yield the title compound (5.51 g, 87%).
Name
Lithium hydroxide monohydrate
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
1-(3,3-dimethyl-butyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:11][CH2:10]1)=[O:8])C>C1COCC1.O>[CH3:18][C:17]([CH3:20])([CH3:19])[CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][CH:9]([C:7]([OH:8])=[O:6])[CH2:10][CH2:11]1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
1.37 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
1-(3,3-dimethyl-butyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)CCC(C)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel through an isolute (eluant; 90% dichloromethane:9% methanol:1% acetic acid)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(CCN1CCC(CC1)C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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